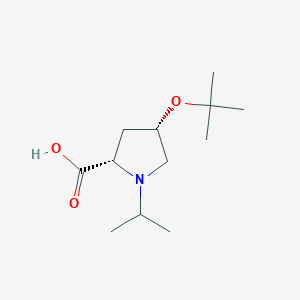

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline

Description

BenchChem offers high-quality (2S,4S)-4-tert-Butoxy-1-isopropyl-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S,4S)-4-tert-Butoxy-1-isopropyl-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4S)-4-[(2-methylpropan-2-yl)oxy]-1-propan-2-ylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-8(2)13-7-9(16-12(3,4)5)6-10(13)11(14)15/h8-10H,6-7H2,1-5H3,(H,14,15)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZEYXTGROKSICK-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@H](C[C@H]1C(=O)O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline structure and properties

An In-depth Technical Guide to (2S,4S)-4-tert-Butoxy-1-isopropyl-proline: A Chiral Scaffold for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Value of Substituted Prolines

Proline and its derivatives represent a cornerstone in medicinal chemistry and peptide science. Their rigid pyrrolidine ring introduces unique conformational constraints into molecular structures, a property that is highly sought after for modulating the biological activity and pharmacokinetic profiles of therapeutic agents.[1] Non-natural, substituted prolines are particularly valuable as chiral building blocks for creating novel peptidomimetics, enzyme inhibitors, and complex molecular scaffolds.[2][][4]

This guide focuses on a specific, highly functionalized proline analogue: (2S,4S)-4-tert-Butoxy-1-isopropyl-proline . This molecule is distinguished by two key substitutions that impart specific stereochemical and physicochemical properties:

-

A (4S)-tert-butoxy group : This bulky, lipophilic ether group significantly alters the polarity and steric environment of the C4 position, influencing pyrrolidine ring pucker and potential intermolecular interactions.

-

An N-isopropyl group : This substitution on the ring nitrogen removes the secondary amine's hydrogen bond donating capacity and introduces a moderately bulky alkyl group, which can further influence conformation and receptor binding.

The specific (2S,4S) stereochemistry defines a precise three-dimensional arrangement of these substituents relative to the C2 carboxylic acid, making this compound a valuable and stereochemically pure starting material for asymmetric synthesis. This guide provides a comprehensive overview of its structure, properties, a proposed synthetic pathway, and its potential applications for researchers and professionals in drug development.

Core Molecular Structure and Physicochemical Properties

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a non-natural amino acid derivative. Its structure is defined by a pyrrolidine ring with specific stereocenters at the C2 and C4 positions.

Caption: Chemical structure of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

The key physicochemical properties are summarized in the table below, compiled from chemical supplier data and theoretical calculations.

| Property | Value | Source |

| CAS Number | 1263078-26-7 | [5][6] |

| Molecular Formula | C₁₂H₂₃NO₃ | [5] |

| Molecular Weight | 229.32 g/mol | [5] |

| IUPAC Name | (2S,4S)-4-(tert-butoxy)-1-isopropylpyrrolidine-2-carboxylic acid | [5] |

| InChI Key | VZEYXTGROKSICK-UWVGGRQHSA-N | [5] |

| Physical Form | Expected to be a solid at room temperature | N/A |

| Solubility | Expected to be soluble in polar organic solvents like methanol, DMSO, and DMF | N/A |

Synthesis Strategy: A Proposed Diastereoselective Route

While specific literature detailing the synthesis of this exact molecule is sparse, a robust and stereoselective pathway can be designed based on well-established methodologies for the functionalization of proline scaffolds, primarily starting from commercially available (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline). The key challenge is the inversion of stereochemistry at the C4 position, which can be elegantly achieved via a Mitsunobu reaction.

The proposed workflow involves three main stages:

-

Stereoinversion and O-Alkylation : Inverting the C4 hydroxyl group of a protected 4-hydroxyproline derivative and introducing the tert-butoxy moiety.

-

N-Alkylation : Introducing the isopropyl group onto the pyrrolidine nitrogen.

-

Deprotection : Removing any protecting groups to yield the final product.

Caption: Proposed synthetic workflow for (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Detailed Experimental Protocol (Proposed)

This protocol is a representative synthesis adapted from methodologies reported for analogous 4-substituted proline derivatives.[7][8] Researchers should perform optimization studies for each step.

Materials:

-

(2S,4R)-N-(tert-butoxycarbonyl)-4-hydroxyproline methyl ester

-

Perfluoro-tert-butanol

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl), 4M solution in 1,4-dioxane

-

Acetone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Standard workup and purification reagents (Ethyl acetate, brine, NaHCO₃, MgSO₄, silica gel)

Step 1: Mitsunobu Inversion to form (2S,4S)-N-Boc-4-(perfluoro-tert-butoxy)proline Methyl Ester Causality: The Mitsunobu reaction is the gold standard for inverting the stereochemistry of secondary alcohols with high fidelity.[7] The use of perfluoro-tert-butanol provides a bulky ether group analogous to the target tert-butoxy group.

-

Dissolve (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add perfluoro-tert-butanol (1.2 eq) to the mixture.

-

Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate the (4S)-ether product.

Step 2: Saponification to (2S,4S)-N-Boc-4-(perfluoro-tert-butoxy)proline Causality: Mild hydrolysis with LiOH is effective for cleaving the methyl ester without compromising the acid-labile Boc protecting group or the ether linkage.

-

Dissolve the purified methyl ester from Step 1 (1.0 eq) in a mixture of THF and water (e.g., 1:1 v/v).

-

Add lithium hydroxide (1.2 eq) and stir the solution at room temperature for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Acidify the mixture to pH ~2-3 with dilute HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to yield the carboxylic acid.

Step 3: N-Boc Deprotection Causality: Strong acidic conditions, such as HCl in dioxane, are required to cleanly remove the tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine.[9]

-

Dissolve the N-Boc protected acid from Step 2 in 1,4-dioxane.

-

Add a 4M solution of HCl in 1,4-dioxane (excess, e.g., 10 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction for completion.

-

Concentrate the mixture under reduced pressure to remove the solvent and excess HCl, yielding the hydrochloride salt of the free amine. This crude product is often used directly in the next step.

Step 4: N-Isopropylation via Reductive Amination Causality: Reductive amination is a highly efficient and mild method for N-alkylation. Using acetone as the carbonyl source and a selective reducing agent like NaBH(OAc)₃ prevents over-alkylation and is compatible with the carboxylic acid moiety.

-

Suspend the crude hydrochloride salt from Step 3 (1.0 eq) in anhydrous DCM.

-

Add acetone (2-3 eq) followed by sodium triacetoxyborohydride (1.5-2.0 eq).

-

If needed, add a non-nucleophilic base like triethylamine (1.1 eq) to neutralize the hydrochloride salt.

-

Stir the reaction at room temperature for 12-24 hours.

-

Quench the reaction by adding a saturated aqueous NaHCO₃ solution.

-

Extract the product with DCM, dry the organic layer, and concentrate.

-

Purify the final compound by flash chromatography or preparative HPLC to obtain pure (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Structural Characterization and Validation

The identity and purity of the synthesized compound must be confirmed through a suite of analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Appearance of signals for the isopropyl group (a septet and two doublets).- A characteristic singlet around 1.2-1.4 ppm for the nine equivalent protons of the tert-butyl group.- Diastereotopic protons on the pyrrolidine ring, showing complex multiplets.- Absence of the Boc group signal (~1.4-1.5 ppm, singlet). |

| ¹³C NMR | - Resonances corresponding to the 12 unique carbons.- Signals for the quaternary carbon and methyl carbons of the tert-butoxy group.- Signals for the methine and methyl carbons of the isopropyl group.- A downfield signal for the carboxylic acid carbon (~170-180 ppm). |

| Mass Spectrometry (ESI+) | - A prominent ion corresponding to [M+H]⁺ at m/z ≈ 230.18. |

| Chiral HPLC | - A single peak on a suitable chiral column, confirming high enantiomeric and diastereomeric purity. |

Applications in Drug Discovery and Chemical Biology

As a constrained, non-natural amino acid, (2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a high-value building block for addressing key challenges in modern drug design.

-

Peptidomimetics and Protease Inhibitors : Proline analogues are frequently incorporated into peptide sequences to induce specific secondary structures (e.g., β-turns) and to enhance resistance to proteolytic degradation. The bulky substituents on this molecule can act as "molecular bumpers," sterically shielding adjacent peptide bonds and providing novel interactions within a target's binding pocket. This is particularly relevant in the design of inhibitors for proteases like HCV NS3/4A or HIV protease.

-

Chiral Scaffolds for Small Molecule Synthesis : The rigid pyrrolidine core serves as an excellent scaffold for orienting functional groups in a precise 3D space. It can be a starting point for the synthesis of complex alkaloids, spirocyclic compounds, and other biologically active molecules.[2] The synthesis of the anti-HCV drug Ledipasvir, for instance, relies on a related spirocyclic proline analogue.[2]

-

Modulation of Physicochemical Properties : The introduction of the tert-butoxy and isopropyl groups significantly increases the lipophilicity of the molecule compared to hydroxyproline. This property can be exploited to improve the membrane permeability and oral bioavailability of drug candidates, a critical aspect of drug development.

Conclusion

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a sophisticated chiral building block with significant potential for innovation in pharmaceutical research. Its unique combination of stereochemistry, steric bulk, and lipophilicity makes it an attractive tool for creating conformationally constrained molecules with enhanced drug-like properties. The synthetic route proposed herein, grounded in established chemical principles, provides a viable pathway for accessing this compound. As the demand for novel chemical entities with precisely controlled three-dimensional architecture continues to grow, molecules like this will play an increasingly vital role in the discovery of next-generation therapeutics.

References

-

Tressler, C. M., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(12), 5880–5886. [Link]

-

Arques, E., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5694. [Link]

-

Remuzon, P. (2016). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 21(9), 1239. [Link]

-

Arkhipov, D., et al. (2023). Synthesis of Functionalized Proline-Derived Azabicycloalkane Amino Acids and Their Applications in Drug Discovery: Recent Advances. European Journal of Organic Chemistry, 26(4), e202201394. [Link]

-

Jiangsu Argon Krypton Xenon Material Technology Co., Ltd. (2S,4S)-4-tert-Butoxy-1-isopropyl-proline. akx-reagent.com Product Page. [Link]

Sources

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. (2S,4S)-4-TERT-BUTOXY-1-ISOPROPYL-PROLINE | CymitQuimica [cymitquimica.com]

- 6. (2S,4S)-4-tert-Butoxy-1-isopropyl-proline - CAS:1263078-26-7 - 江苏氩氪氙材料科技有限公司 [js-akx.com]

- 7. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline: two conformationally distinct proline amino acids for sensitive application in 19F NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A-Z Guide to the Synthesis of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline: A Chiral Building Block for Advanced Pharmaceutical Intermediates

Abstract

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a pivotal chiral building block in modern medicinal chemistry, prized for its unique stereochemistry and functional groups that allow for the construction of complex molecular architectures. This guide provides a comprehensive, scientifically-grounded overview of a robust and scalable synthetic route to this valuable proline derivative. We will delve into the strategic considerations behind the multi-step synthesis, starting from the commercially available (2S,4R)-N-Boc-4-hydroxyproline. Key transformations, including a stereospecific Mitsunobu reaction, O-tert-butylation, and N-isopropylation via reductive amination, are detailed with mechanistic insights and step-by-step protocols. This document is intended for researchers, chemists, and professionals in drug development seeking a practical and in-depth understanding of this synthesis.

Introduction: The Significance of Substituted Prolines

Proline and its derivatives are fundamental components in a vast array of biologically active molecules and pharmaceuticals. Their rigid five-membered ring structure imparts unique conformational constraints on peptides and small molecules, which is critical for modulating interactions with biological targets.[1] The specific stereoisomer, (2S,4S)-4-tert-Butoxy-1-isopropyl-proline, combines several key features:

-

Defined Stereochemistry: The (2S,4S) configuration provides a precise three-dimensional arrangement essential for enantioselective synthesis and specific molecular recognition.

-

Bulky Ether Group: The tert-butoxy group at the C4 position offers steric bulk and increased lipophilicity, which can enhance binding affinity and improve pharmacokinetic properties of a final drug candidate.

-

N-Isopropyl Group: The isopropyl substituent on the nitrogen atom further modulates the compound's steric and electronic profile, influencing its reactivity and conformational preferences.

Given these attributes, this proline analog serves as a crucial intermediate in the synthesis of complex therapeutic agents, including antiviral and anticancer drugs. The ability to produce this molecule efficiently, with high purity and stereochemical integrity, is therefore of significant interest to the pharmaceutical industry.

Retrosynthetic Analysis and Strategy

The synthesis of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline is best approached through a linear sequence starting from a readily available chiral precursor. Our strategy leverages (2S,4R)-4-hydroxyproline, which contains the correct stereochemistry at the C2 position. The core challenge lies in inverting the stereocenter at the C4 position and subsequently installing the desired functional groups.

The overall synthetic workflow can be visualized as follows:

Figure 1. High-level synthetic workflow for (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Detailed Synthetic Protocols and Mechanistic Discussion

This section provides a step-by-step experimental guide for the synthesis, accompanied by explanations for the chosen reagents and conditions.

Step 1: Stereochemical Inversion via Mitsunobu Reaction

The initial and most critical step is the inversion of the hydroxyl group at the C4 position from R to S. The Mitsunobu reaction is the ideal choice for this transformation due to its reliability and high degree of stereospecificity, proceeding through a clean S(_N)2 mechanism.

-

Causality: We start with N-Boc protected (2S,4R)-4-hydroxyproline methyl ester. The reaction with a nucleophile (p-nitrobenzoate), triphenylphosphine (PPh(_3)), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) forms an oxyphosphonium intermediate. The p-nitrobenzoate anion then acts as the nucleophile, attacking the C4 carbon from the opposite face and displacing the activated hydroxyl group, resulting in a complete inversion of stereochemistry. Subsequent saponification removes the p-nitrobenzoate ester to yield the desired (2S,4S)-4-hydroxyproline derivative.[2]

Protocol: Synthesis of (2S,4S)-N-Boc-4-hydroxyproline (Intermediate)

-

Activation: In a round-bottom flask under a nitrogen atmosphere, dissolve (2S,4R)-N-Boc-4-hydroxyproline methyl ester (1.0 eq), p-nitrobenzoic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/g of starting material).

-

Mitsunobu Reaction: Cool the solution to 0°C in an ice bath. Add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C. The solution will typically turn from colorless to a yellow-orange hue.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO(_3) and brine. Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate.

-

Purification & Saponification: Purify the crude ester by column chromatography (silica gel, hexane:ethyl acetate gradient). To the purified (2S,4S)-N-Boc-4-(p-nitrobenzoyloxy)proline methyl ester, add a solution of lithium hydroxide (LiOH) (2.0 eq) in a 1:1 mixture of THF and water.[2] Stir at room temperature for 4-6 hours.

-

Final Isolation: Acidify the mixture to pH ~3 with 1M HCl and extract with ethyl acetate. Dry the combined organic layers, concentrate, and purify via chromatography or recrystallization to yield (2S,4S)-N-Boc-4-hydroxyproline.

Step 2: Formation of the tert-Butyl Ether

The introduction of the tert-butoxy group is achieved via acid-catalyzed addition of isobutylene. This method is highly effective for forming sterically hindered tert-butyl ethers.

-

Causality: In the presence of a strong acid catalyst (e.g., H(_2)SO(_4)), isobutylene is protonated to form a stable tertiary carbocation. This electrophilic carbocation is then readily attacked by the nucleophilic hydroxyl group at the C4 position of the proline derivative to form the desired C-O bond. The reaction is typically performed in a pressure vessel to maintain a sufficient concentration of gaseous isobutylene.

Protocol: Synthesis of (2S,4S)-N-Boc-4-tert-butoxyproline

-

Setup: Dissolve the (2S,4S)-N-Boc-4-hydroxyproline intermediate from the previous step in dichloromethane (DCM) in a suitable pressure-resistant vessel.

-

Catalyst: Add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq).

-

Reaction: Cool the vessel to -78°C (dry ice/acetone bath). Carefully condense isobutylene gas (3-5 eq) into the vessel.

-

Incubation: Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The internal pressure will increase as the isobutylene warms.

-

Work-up: Carefully vent the vessel in a fume hood. Quench the reaction by slowly adding saturated aqueous NaHCO(_3). Extract the product with DCM, dry the organic layer over MgSO(_4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield pure (2S,4S)-N-Boc-4-tert-butoxyproline.

Step 3: N-Boc Deprotection

Removal of the Boc protecting group is necessary before the final N-isopropylation step. This is a standard procedure accomplished under acidic conditions.

-

Causality: The tert-butoxycarbonyl (Boc) group is labile in strong acid. Protonation of the carbonyl oxygen leads to the collapse of the protecting group, releasing the free amine, carbon dioxide, and a stable tert-butyl cation. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane are commonly used for this purpose.

Protocol: Synthesis of (2S,4S)-4-tert-Butoxyproline

-

Reaction: Dissolve (2S,4S)-N-Boc-4-tert-butoxyproline in DCM or 1,4-dioxane.

-

Acid Addition: Add an excess of either 4M HCl in dioxane (5-10 eq) or neat TFA (10-20 eq).

-

Monitoring: Stir at room temperature for 1-3 hours. Monitor by TLC for the disappearance of the starting material.

-

Isolation: Concentrate the reaction mixture to dryness under reduced pressure. The product is typically obtained as the hydrochloride or trifluoroacetate salt and can often be used in the next step without further purification.

Step 4: N-Isopropylation via Reductive Amination

The final step introduces the isopropyl group onto the secondary amine via reductive amination with acetone.

-

Causality: The secondary amine of the deprotected proline derivative reacts with acetone to form an unstable iminium ion intermediate.[3][4] A mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)(_3)), is then used to reduce the iminium ion to the desired tertiary amine.[5] NaBH(OAc)(_3) is preferred because it is less reactive towards the carbonyl group of acetone, minimizing side reactions.

Protocol: Synthesis of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline

-

Setup: Suspend the crude (2S,4S)-4-tert-butoxyproline salt in a suitable solvent like dichloroethane (DCE) or acetonitrile.

-

Imine Formation: Add acetone (2-3 eq) and a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to neutralize the salt and facilitate iminium formation. Stir for 30-60 minutes.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

-

Reaction: Stir the reaction for 12-24 hours. Monitor progress by LC-MS.

-

Work-up: Quench the reaction by adding water or a saturated aqueous solution of NaHCO(_3). Extract the product into an organic solvent like ethyl acetate.

-

Final Purification: Wash the organic layer with brine, dry over MgSO(_4), and concentrate. The final product can be purified by column chromatography or by crystallization to yield the high-purity target compound.

Data Summary

The following table summarizes the key parameters for each step of the synthesis. Note that yields are representative and may vary based on scale and experimental conditions.

| Step | Key Transformation | Starting Material | Key Reagents | Solvent | Typical Yield |

| 1 | Mitsunobu Inversion | (2S,4R)-N-Boc-4-hydroxyproline | DEAD, PPh(_3), p-NO(_2)C(_6)H(_4)COOH | THF | 60-75% (over 2 steps) |

| 2 | O-tert-butylation | (2S,4S)-N-Boc-4-hydroxyproline | Isobutylene, H(_2)SO(_4) | DCM | 80-90% |

| 3 | N-Boc Deprotection | (2S,4S)-N-Boc-4-tert-butoxyproline | TFA or 4M HCl in Dioxane | DCM / Dioxane | >95% (crude) |

| 4 | Reductive Amination | (2S,4S)-4-tert-Butoxyproline | Acetone, NaBH(OAc)(_3) | DCE | 75-85% |

Conclusion

The synthesis outlined in this guide provides a reliable and scalable pathway to (2S,4S)-4-tert-Butoxy-1-isopropyl-proline. By carefully selecting reactions that proceed with high stereochemical control, such as the Mitsunobu reaction and reductive amination, the desired product can be obtained with excellent purity and enantiomeric excess. Each step has been rationalized based on established chemical principles, ensuring that the protocol is not just a series of steps, but a self-validating system. This advanced proline derivative will continue to be a valuable tool for medicinal chemists in the pursuit of novel and effective therapeutics.

References

-

Armstrong, A., et al. (2018). Re-examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. Royal Society of Chemistry. Available at: [Link]

-

Bolarinwa, O., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Journal of Organic Chemistry. Available at: [Link]

-

Calaza, M. I., & Cativiela, C. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry. Available at: [Link]

-

Cheong, P. H.-Y., et al. (2008). Density Functional Study of the Proline-Catalyzed Direct Aldol Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Notz, W., & List, B. (2005). Proline-Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign. Available at: [Link]

-

Vicario, J. L., et al. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules. Available at: [Link]

Sources

- 1. An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 3. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to (2S,4S)-4-tert-Butoxy-1-isopropyl-proline: Synthesis, Characterization, and Applications

This technical guide provides a comprehensive overview of the chemical characteristics, synthesis, and potential applications of the novel proline derivative, (2S,4S)-4-tert-Butoxy-1-isopropyl-proline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced stereochemistry and functional group interplay that define the unique properties of this molecule.

Introduction: The Strategic Design of a Novel Proline Analogue

Proline and its derivatives are fundamental building blocks in medicinal chemistry and peptide science, prized for the conformational rigidity they impart to molecular scaffolds.[1] The introduction of substituents onto the pyrrolidine ring allows for the fine-tuning of steric and electronic properties, influencing biological activity and pharmacokinetic profiles.[2] (2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a rationally designed analogue featuring two key modifications: a bulky tert-butoxy group at the C4-position and an isopropyl group on the ring nitrogen.

The cis stereochemistry of the 4-tert-butoxy group, relative to the carboxylic acid at C2, is anticipated to enforce a specific pucker in the pyrrolidine ring, thereby influencing the conformational preferences of peptides and small molecules into which it is incorporated. The N-isopropyl group further modulates the molecule's lipophilicity and steric profile, potentially enhancing cell permeability and metabolic stability. This guide will explore the synthesis of this unique compound, predict its key chemical and spectroscopic characteristics, and discuss its potential applications in the development of novel therapeutics.

Proposed Synthesis of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline

A robust and stereoselective synthesis is paramount for the practical application of any novel chemical entity. The proposed synthetic route to (2S,4S)-4-tert-Butoxy-1-isopropyl-proline commences from the readily available (2S,4R)-4-hydroxyproline, leveraging established methodologies for stereospecific transformations.

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages:

-

Protection of the Carboxylic Acid and Amine: The synthesis begins with the protection of the carboxylic acid and secondary amine of (2S,4R)-4-hydroxyproline to prevent unwanted side reactions in subsequent steps.

-

Stereoinvertive Alkylation of the Hydroxyl Group: A Mitsunobu reaction is employed to introduce the tert-butoxy group at the C4 position with inversion of stereochemistry, thereby establishing the desired (4S) configuration.

-

N-Alkylation and Deprotection: The final steps involve the introduction of the isopropyl group onto the pyrrolidine nitrogen, followed by deprotection of the carboxylic acid to yield the target compound.

Caption: Proposed synthetic pathway for (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester (2S,4R)-4-hydroxyproline is first protected as its methyl ester, followed by the introduction of a tert-butyloxycarbonyl (Boc) group on the nitrogen atom using standard procedures.

Step 2: Synthesis of N-Boc-(2S,4S)-4-tert-butoxyproline methyl ester To a solution of N-Boc-(2S,4R)-4-hydroxyproline methyl ester, triphenylphosphine (PPh₃), and tert-butanol in a suitable aprotic solvent such as tetrahydrofuran (THF), is added a solution of diisopropyl azodicarboxylate (DIAD) dropwise at 0 °C. The reaction proceeds with inversion of stereochemistry at the C4 position.[3]

Step 3: Synthesis of (2S,4S)-4-tert-butoxy-1-isopropyl-proline methyl ester The Boc protecting group is removed under acidic conditions. The resulting secondary amine is then alkylated using 2-iodopropane in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to introduce the N-isopropyl group.[4]

Step 4: Saponification to (2S,4S)-4-tert-Butoxy-1-isopropyl-proline The final step involves the saponification of the methyl ester using a base such as lithium hydroxide (LiOH) in a mixture of water and an organic solvent to yield the target carboxylic acid.[3]

Physicochemical and Spectroscopic Characterization (Predicted)

The structural features of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline are expected to give rise to a distinct spectroscopic signature.

| Property | Predicted Value/Characteristics |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, chloroform, and other polar organic solvents. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show characteristic signals for the isopropyl group (a doublet and a septet), the tert-butyl group (a singlet), and the protons of the pyrrolidine ring. The chemical shifts of the pyrrolidine protons will be influenced by the stereochemistry and the nature of the substituents. The C4 proton is expected to be a multiplet with a chemical shift influenced by the adjacent tert-butoxy group.

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the two alkyl groups and the five carbons of the pyrrolidine ring. The chemical shifts of the C4 carbon will be indicative of the ether linkage. The cis/trans isomerism around the N-acyl bond, common in proline derivatives, may lead to the observation of two sets of signals for some carbons.[5]

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 230.33. Fragmentation patterns in tandem mass spectrometry (MS/MS) would likely involve the loss of the tert-butyl group and cleavage of the pyrrolidine ring, providing further structural confirmation.[6]

Potential Applications in Drug Discovery and Peptide Chemistry

The unique structural characteristics of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline make it a valuable building block for various applications in medicinal chemistry.

Conformationally Constrained Peptidomimetics

The incorporation of this substituted proline into peptide sequences can induce specific secondary structures, such as β-turns or polyproline helices.[2] This conformational constraint can lead to enhanced biological activity, selectivity, and resistance to proteolytic degradation.

Probes for Studying Protein-Protein Interactions

The bulky substituents can act as steric probes to investigate the binding pockets of enzymes and receptors. The altered lipophilicity due to the isopropyl and tert-butoxy groups can also be exploited to modulate the pharmacokinetic properties of peptide-based drugs.

Scaffolds for Asymmetric Synthesis

The chiral nature of this proline derivative makes it a potential catalyst or chiral auxiliary in asymmetric synthesis, a field where proline and its analogues have demonstrated significant utility.

Caption: Potential applications of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Safety and Handling

As a novel chemical entity, (2S,4S)-4-tert-Butoxy-1-isopropyl-proline should be handled with care in a laboratory setting. While specific toxicity data is not available, general precautions for handling proline derivatives should be followed.

| Hazard Category | Recommended Precautions |

| Inhalation | Avoid breathing dust. Use in a well-ventilated area or with respiratory protection.[7] |

| Skin Contact | May cause skin irritation. Wear protective gloves and clothing.[8] |

| Eye Contact | May cause serious eye irritation. Wear safety glasses or goggles.[8] |

| Ingestion | Harmful if swallowed. Do not eat, drink, or smoke when handling. |

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline represents a promising and strategically designed building block for medicinal chemistry and drug discovery. Its unique stereochemistry and substitution pattern offer opportunities to create novel molecules with tailored conformational and physicochemical properties. The proposed synthetic route provides a practical approach to access this compound, paving the way for its exploration in various research and development endeavors. Further studies are warranted to fully elucidate its properties and unlock its potential in the design of next-generation therapeutics.

References

-

Tressler, C. M., & Zondlo, N. J. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(12), 5880–5886. [Link]

-

Calaza, M. I., & Cativiela, C. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2008(19), 3249–3273. [Link]

-

Chegwidden, L., & Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(33), 12492–12505. [Link]

-

Brückner, H., & Fujii, N. (2011). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry. Food Chemistry, 125(4), 1435–1441. [Link]

-

Vanea, E., & Voinov, V. G. (2015). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 26(10), 1731–1740. [Link]

-

Loo, J. A., Edmonds, C. G., & Smith, R. D. (1993). Tandem Mass Spectrometry of Very Large Molecules. 2. Dissociation of Multiply Charged Proline-Containing Proteins from Electrospray Ionization. Analytical Chemistry, 65(4), 425–438. [Link]

-

PubChem. (n.d.). N-Acetyl-L-proline. Retrieved from [Link]

-

Ghorai, P., & Ghorai, S. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron: Asymmetry, 26(15-16), 823–828. [Link]

-

Zondlo, N. J. (2013). A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric Versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation Within Peptides. PubMed, 135(33), 12492-505. [Link]

-

Bak, S., & Fokin, V. V. (2014). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 19(4), 4837–4851. [Link]

-

Alza, E., & Pericàs, M. A. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5664. [Link]

-

SpectraBase. (n.d.). L-Proline, N-isopropyloxycarbonyl-, methyl ester. Retrieved from [Link]

-

Polese, A., & Formaggio, F. (2000). Concise, Stereoselective Route to the Four Diastereoisomers of 4-Methylproline. The Journal of Organic Chemistry, 65(23), 7935–7942. [Link]

-

Bach, R. D., & Cativiela, C. (2009). 4-Substituted boro-proline dipeptides: Synthesis, characterization, and dipeptidyl peptidase IV, 8, and 9 activities. Bioorganic & Medicinal Chemistry, 17(13), 4583–4593. [Link]

-

Yan, T., & Feringa, B. L. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(9), 2055–2060. [Link]

-

Sathyamoorthi, S., et al. (2021). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv. [Link]

-

Mykhailiuk, P. K. (2022). Fluorine-Containing Prolines: Synthetic Strategies, Applications, and Opportunities. The Journal of Organic Chemistry, 87(11), 6961–7005. [Link]

-

Feringa, B. L., et al. (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(9), 2055-2060. [Link]

-

Siemion, I. Z., & Lisowski, M. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-95. [Link]

-

Budisa, N., & Moroder, L. (2010). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 8(21), 4939-4945. [Link]

-

Li, G., & Gessner, V. H. (2016). Diastereoselective synthesis of the 4-methylproline derivatives. Tetrahedron Letters, 57(4), 433-436. [Link]

-

Aliev, A. E., & Courtier-Murias, D. (2013). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Polymer Journal, 45(10), 1056–1063. [Link]

-

Metin, Ö. (2017). Basic 1H- and 13C-NMR Spectroscopy. IntechOpen. [Link]

-

Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

Didier, A., & Cavelier, F. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino Acids, 41(3), 569–587. [Link]

-

Seebach, D., & Boes, M. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390–5398. [Link]

-

Mabbs, R., & Sadek, P. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. [Link]

-

Campos, K. R., & Klapars, A. (2013). A scalable synthesis of the ( S )-4-( tert -butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (( S )- t- BuPyOx) ligand. Beilstein Journal of Organic Chemistry, 9, 1637–1642. [Link]

Sources

- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. N-Acetyl-L-proline | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2S,4S)-4-tert-Butoxy-1-isopropyl-proline: A Novel Building Block for Drug Discovery

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline (CAS Number: 1263078-26-7) , a specialized amino acid derivative with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery seeking to leverage the unique structural features of this proline analog.

Introduction: The Significance of Substituted Prolines in Modern Drug Design

Proline and its derivatives are a unique class of amino acids that play a critical role in the structure and function of peptides and proteins. The constrained cyclic structure of the pyrrolidine ring imparts significant conformational rigidity, which can be exploited to modulate the biological activity and metabolic stability of peptide-based therapeutics.[1] The strategic substitution on the proline ring at various positions allows for the fine-tuning of these properties, making substituted prolines valuable building blocks in the design of novel therapeutic agents, including antiviral and anticancer drugs.[2][3]

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline is a novel, non-natural amino acid that combines two key structural modifications: a bulky tert-butoxy group at the C4 position and an isopropyl group on the ring nitrogen. These features are anticipated to confer distinct conformational preferences and physicochemical properties, making it an attractive scaffold for the development of innovative pharmaceuticals. The tert-butoxy group can influence the pyrrolidine ring pucker, a critical determinant of peptide secondary structure, while the N-isopropyl group can enhance metabolic stability and modulate receptor binding affinity.[4][5]

This guide will provide a plausible synthetic route for this compound, detailed analytical methodologies for its characterization, and a discussion of its potential applications based on the established roles of related substituted prolines in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline is presented in the table below. These values are calculated based on its chemical structure and are essential for its application in synthetic and analytical workflows.

| Property | Value |

| CAS Number | 1263078-26-7 |

| Molecular Formula | C₁₂H₂₃NO₃ |

| Molecular Weight | 229.32 g/mol |

| Appearance | White to off-white solid (predicted) |

| Solubility | Soluble in methanol, ethanol, and other polar organic solvents (predicted) |

| Melting Point | Not available |

| Boiling Point | Not available |

| Stereochemistry | (2S, 4S) |

Synthesis of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline

Proposed Synthetic Pathway

The proposed synthesis involves three key transformations:

-

Protection of the Carboxylic Acid: The carboxylic acid of Boc-L-Hyp-OH is first protected as a methyl ester to prevent side reactions in the subsequent steps.

-

O-tert-butylation of the 4-Hydroxy Group: The hydroxyl group at the C4 position is converted to a tert-butyl ether.

-

N-isopropylation and Deprotection: The Boc protecting group is removed, followed by the introduction of the isopropyl group at the nitrogen atom via reductive amination. Finally, the methyl ester is hydrolyzed to yield the target compound.

Caption: Proposed synthetic pathway for (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Detailed Experimental Protocols

-

Reaction Setup: To a solution of Boc-L-Hyp-OH (1 equivalent) in anhydrous methanol (10 volumes) at 0 °C, slowly add thionyl chloride (1.2 equivalents).

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure methyl ester.

-

Reaction Setup: Dissolve the Boc-(2S,4S)-4-hydroxyproline methyl ester (1 equivalent) in dichloromethane (10 volumes) and cool to -78 °C.

-

Reaction Conditions: Add a catalytic amount of sulfuric acid (0.1 equivalents). Bubble isobutylene gas through the solution for 4-6 hours while maintaining the temperature at -78 °C.

-

Work-up and Purification: Quench the reaction by the addition of saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography (eluent: ethyl acetate/hexanes gradient) to obtain the desired O-tert-butylated product.

-

Boc Deprotection: Dissolve the Boc-(2S,4S)-4-tert-butoxyproline methyl ester (1 equivalent) in a mixture of trifluoroacetic acid and dichloromethane (1:1 v/v) and stir at room temperature for 1-2 hours.

-

N-isopropylation (Reductive Amination): Concentrate the deprotected intermediate under reduced pressure. Dissolve the residue in dichloroethane (10 volumes) and add acetone (1.5 equivalents) and sodium triacetoxyborohydride (1.5 equivalents). Stir the reaction mixture at room temperature for 12-16 hours.

-

Saponification: Quench the reaction with water and extract with dichloromethane. Concentrate the organic layers and dissolve the residue in a mixture of tetrahydrofuran and water (3:1 v/v). Add lithium hydroxide (2 equivalents) and stir at room temperature until the ester hydrolysis is complete (monitored by TLC).

-

Final Work-up and Purification: Acidify the reaction mixture to pH 5-6 with 1N HCl and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or preparative HPLC to afford the final product, (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized (2S,4S)-4-tert-Butoxy-1-isopropyl-proline. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will be used to confirm the presence of all proton signals corresponding to the tert-butoxy, isopropyl, and proline ring protons. The chemical shifts and coupling constants will provide information about the stereochemistry.

-

¹³C NMR will be used to confirm the number of unique carbon atoms in the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition of the target compound.

Chromatographic Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Purity Assessment: Reversed-phase HPLC (RP-HPLC) with a suitable C18 column and a water/acetonitrile mobile phase gradient containing trifluoroacetic acid will be used to determine the chemical purity of the final product.

-

Chiral Purity: Chiral HPLC using a polysaccharide-based chiral stationary phase is recommended to confirm the enantiomeric and diastereomeric purity of the synthesized compound.[6]

-

Caption: Workflow for the characterization of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline.

Potential Applications in Drug Discovery and Peptide Science

The unique structural features of (2S,4S)-4-tert-Butoxy-1-isopropyl-proline make it a highly valuable building block for a range of applications in medicinal chemistry and peptide research.

-

Conformational Constraint in Peptides: The bulky tert-butoxy group at the C4 position is expected to significantly influence the pyrrolidine ring pucker, favoring a specific conformation.[5] This can be used to induce and stabilize desired secondary structures, such as β-turns, in peptides, which is crucial for enhancing their biological activity and receptor selectivity.[4]

-

Enhanced Metabolic Stability: The N-isopropyl group can sterically hinder the action of proteases, thereby increasing the in vivo half-life of peptide-based drugs. This is a critical parameter for improving the pharmacokinetic profile of therapeutic peptides.

-

Modulation of Physicochemical Properties: The introduction of the lipophilic tert-butoxy and isopropyl groups can increase the overall hydrophobicity of a peptide, which may improve its membrane permeability and oral bioavailability.

-

Scaffold for Novel Small Molecule Therapeutics: Beyond its use in peptides, the (2S,4S)-4-tert-Butoxy-1-isopropyl-proline scaffold can serve as a chiral template for the synthesis of novel small molecule inhibitors targeting various enzymes and receptors. Proline analogs have been successfully incorporated into a wide array of therapeutic agents, including those for treating viral infections and neurological disorders.[2][7]

Conclusion

(2S,4S)-4-tert-Butoxy-1-isopropyl-proline represents a promising and versatile building block for the design and synthesis of next-generation therapeutics. Its unique combination of a conformationally directing C4 substituent and a metabolically stabilizing N-alkyl group offers a powerful tool for medicinal chemists to address the challenges of peptide and small molecule drug discovery. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for the preparation and characterization of this novel proline derivative, paving the way for its exploration in various therapeutic areas.

References

-

Eureka | Patsnap. (n.d.). Method for synthesizing N-isopropylbenzylamine. Retrieved January 19, 2026, from [Link]

- Pandey, A., et al. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 138(49), 15915-15926.

- Calaza, M. I., & Cativiela, C. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. European Journal of Organic Chemistry, 2008(21), 3595-3615.

- Welsh, W. J., et al. (2015). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 80(1), 379-387.

- Avenoza, A., et al. (2013). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino Acids, 44(2), 323-345.

- Mandal, P. K., & Balaram, P. (2014). Conformational landscape of substituted prolines. Protein Science, 23(1), 1-17.

- Google Patents. (1993). Derivatives of l-proline, their preparation and their biological uses.

-

ResearchGate. (2005). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. Retrieved January 19, 2026, from [Link]

-

ACS Publications. (2005). Synthesis of 4-substituted prolines as conformationally constrained amino acid analogs. Retrieved January 19, 2026, from [Link]

-

SciSpace. (1987). Synthesis of 5-isopropyl-substituted poly(l-proline)s: Optically active cis. Retrieved January 19, 2026, from [Link]

- De, S. K. (2023). Novel Proline Derivatives for Treating COVID-19. Current Medicinal Chemistry, 30(12), 1458-1461.

- Raines, R. T., et al. (2016). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Journal of the American Chemical Society, 138(49), 15927-15934.

-

PubMed. (2014). Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Proline derivatives used in this study. Retrieved January 19, 2026, from [Link]

Sources

- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Proline Derivatives for Treating COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US5212158A - Derivatives of l-proline, their preparation and their biological uses - Google Patents [patents.google.com]

The Cornerstone of Modern Asymmetric Synthesis: A Guide to the Role and Mechanisms of Proline Derivatives in Organocatalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The ascent of organocatalysis has marked a paradigm shift in synthetic chemistry, offering a greener, more sustainable alternative to traditional metal-based catalysis. At the heart of this revolution lies L-proline, a simple, naturally occurring amino acid, and its ever-expanding family of derivatives.[1][2] Hailed as the "simplest enzyme," proline's unique bifunctional nature—possessing both a secondary amine and a carboxylic acid—enables it to catalyze a vast array of asymmetric transformations with remarkable stereoselectivity.[1][3][4] This guide provides an in-depth exploration of the fundamental principles governing proline-catalyzed reactions, from the core mechanistic cycles of enamine and iminium ion activation to the practical application of these catalysts in cornerstone carbon-carbon bond-forming reactions. We will dissect field-proven protocols, present comparative data to inform catalyst selection, and examine the evolution of advanced proline derivatives designed to overcome the limitations of the parent molecule and expand the frontiers of synthetic possibility.

The Dawn of a New Catalysis: Proline's Privileged Position

For decades, the synthesis of chiral molecules relied heavily on transition metal catalysts and enzymes. The emergence of organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has provided a powerful third pillar in synthetic chemistry.[2] This approach offers significant advantages, including operational simplicity, lower toxicity, and stability under ambient conditions.[5]

The natural amino acid L-proline is a quintessential organocatalyst.[6] Its rigid pyrrolidine ring provides a well-defined chiral scaffold, while its secondary amine acts as a Lewis base and its carboxylic acid functions as a Brønsted acid. This bifunctionality is the key to its catalytic prowess, allowing it to engage in multiple modes of substrate activation.[7][8] Proline is inexpensive, non-toxic, and readily available in both enantiomeric forms, making it an exceptionally practical tool for academic and industrial research.[4][6]

The Mechanistic Heartbeat: Dual Modes of Proline Catalysis

Proline and its derivatives orchestrate asymmetric transformations primarily through two distinct, yet complementary, catalytic cycles: enamine catalysis and iminium ion catalysis .[9] Understanding these pathways is fundamental to predicting reactivity and stereochemical outcomes.

Enamine Catalysis: Activating the Nucleophile (HOMO-Raising)

In enamine catalysis, the proline catalyst enhances the nucleophilicity of a carbonyl compound (a ketone or aldehyde donor). The cycle proceeds through three key stages:

-

Enamine Formation: The secondary amine of proline undergoes a reversible condensation with the carbonyl donor, forming a chiral enamine intermediate.[6][10] This transformation effectively raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the substrate, converting the α-carbon into a potent nucleophile.[6]

-

Stereoselective C-C Bond Formation: The nucleophilic enamine attacks an electrophile (e.g., an aldehyde). The stereochemical outcome of this step is meticulously controlled by the catalyst's chiral scaffold. The carboxylic acid group plays a crucial role, forming a hydrogen-bonded, six-membered ring transition state, reminiscent of the Zimmerman-Traxler model, which dictates the facial selectivity of the attack.[11][12]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water, releasing the functionalized product and regenerating the proline catalyst to re-enter the cycle.[6]

Caption: The catalytic cycle for enamine-mediated activation.

Iminium Ion Catalysis: Activating the Electrophile (LUMO-Lowering)

Conversely, iminium ion catalysis enhances the electrophilicity of α,β-unsaturated carbonyl compounds. This mode of activation is crucial for conjugate addition reactions.

-

Iminium Ion Formation: Proline's secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion.[13] This process lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, rendering the β-carbon highly susceptible to nucleophilic attack.

-

Stereoselective Conjugate Addition: A nucleophile adds to the activated β-position. The bulky, chiral scaffold of the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and ensuring high stereocontrol.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed, releasing the chiral product and regenerating the proline catalyst.

Sources

- 1. chemistry.illinois.edu [chemistry.illinois.edu]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 13. nobelprize.org [nobelprize.org]

An In-Depth Technical Guide to Chiral Proline-Based Catalysts

<

Introduction: The Dawn of Organocatalysis with a Simple Amino Acid

In the vast landscape of synthetic chemistry, the pursuit of enantiomerically pure compounds is a cornerstone, particularly in the realms of pharmaceutical and materials science. For decades, this endeavor was dominated by metal-based catalysts and enzymes. However, the turn of the 21st century witnessed a paradigm shift with the resurgence of organocatalysis—the use of small, metal-free organic molecules to catalyze chemical transformations.[1][2][3][4][5] At the heart of this revolution lies a deceptively simple, naturally occurring amino acid: proline.[5][6][7]

The pioneering work in the 1970s by Hajos, Parrish, Eder, Sauer, and Wiechert laid the groundwork, demonstrating the first highly enantioselective organocatalytic transformation with a proline-catalyzed intramolecular aldol reaction.[8][9] This initial discovery, however, remained largely unappreciated until the early 2000s when researchers like Benjamin List and Carlos F. Barbas III expanded its application to intermolecular reactions, truly igniting the field of asymmetric organocatalysis.[10][11][12]

This guide provides a comprehensive technical overview of chiral proline-based catalysts for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings that govern their remarkable stereoselectivity, explore key reaction classes, present detailed experimental protocols, and discuss the evolution of proline derivatives that have expanded the scope and efficiency of this powerful catalytic system.

The Mechanistic Core: How Proline Achieves Asymmetric Induction

The efficacy of proline as a chiral catalyst stems from its unique bifunctional nature, possessing both a secondary amine and a carboxylic acid.[13][14][15] This structure allows it to engage in multiple modes of catalysis, most notably through the formation of enamine and iminium ion intermediates.

Enamine Catalysis: The Dominant Pathway

In reactions involving carbonyl compounds (ketones and aldehydes), the catalytic cycle is predominantly driven by enamine formation.[7][16]

-

Nucleophilic Attack and Dehydration: The secondary amine of proline attacks the carbonyl carbon of a ketone or aldehyde donor, forming a carbinolamine intermediate. Subsequent dehydration leads to the formation of a chiral enamine.[17]

-

Stereoselective C-C Bond Formation: This enamine, now a potent nucleophile, attacks an electrophilic acceptor (e.g., an aldehyde). The stereochemistry of this crucial carbon-carbon bond-forming step is directed by the rigid, chiral pyrrolidine ring of the proline catalyst. The generally accepted model for many reactions, like the aldol addition, is a six-membered, chair-like transition state (the Zimmerman-Traxler model), where the bulky groups orient themselves to minimize steric hindrance, favoring attack on one specific face of the electrophile.[14][16]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is then hydrolyzed to release the chiral product and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle.

The carboxylic acid group of proline is not a mere spectator in this process. It is believed to play a crucial role in activating the electrophile through hydrogen bonding and facilitating proton transfer steps within the transition state, thereby enhancing both reactivity and selectivity.[11]

The Iminium-Enamine Debate

While the enamine mechanism is widely accepted for many proline-catalyzed reactions, there has been considerable debate regarding the precise mechanistic details, particularly for reactions like the Mannich reaction.[9][10] Some studies have proposed a combined iminium-enamine pathway, where an iminium ion is formed with the electrophile, further enhancing its reactivity towards the enamine nucleophile.[10] Additionally, the potential role of oxazolidinone intermediates, formed from the reaction of proline with carbonyl compounds, has been a subject of investigation, with some viewing them as parasitic species while others suggest they play a more integral role.[8][10][18]

Key Asymmetric Transformations Catalyzed by Proline

Proline and its derivatives have proven to be versatile catalysts for a wide array of important asymmetric reactions.[3][4][15][19]

The Asymmetric Aldol Reaction

The proline-catalyzed direct asymmetric aldol reaction is a hallmark of this field, enabling the direct coupling of two different carbonyl compounds with high enantioselectivity.[8][20] This reaction is a powerful tool for constructing chiral β-hydroxy carbonyl motifs, which are prevalent in many natural products and pharmaceuticals.[7] The reaction between a ketone donor and an aldehyde acceptor is a classic example.[11]

The Asymmetric Mannich Reaction

The Mannich reaction, which forms β-amino carbonyl compounds, is another cornerstone transformation catalyzed by proline.[21] In the three-component version, a ketone, an aldehyde, and an amine are combined in the presence of proline to generate the desired product with excellent stereocontrol.[21] The accepted mechanism involves the initial formation of an enamine from the ketone and proline, which then attacks an imine formed in situ from the aldehyde and amine.[21][22]

Other Important Reactions

Beyond the aldol and Mannich reactions, proline catalysis has been successfully applied to a range of other transformations, including:

-

Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[16][23]

-

α-Amination and α-Oxidation: The direct introduction of nitrogen or oxygen atoms at the α-position of carbonyl compounds.[16]

-

Diels-Alder Reactions: The formation of cyclic compounds through a concerted [4+2] cycloaddition.[3]

Data Presentation: A Comparative Look at Proline Catalysis

The following table summarizes typical results for proline-catalyzed aldol and Mannich reactions, showcasing the high levels of enantioselectivity achievable.

| Reaction Type | Ketone Donor | Aldehyde Acceptor | Amine (for Mannich) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| Aldol | Acetone | 4-Nitrobenzaldehyde | N/A | (S)-Proline (30) | DMSO/Acetone | 4 | 68 | 76 | [20] |

| Aldol | Cyclohexanone | 4-Nitrobenzaldehyde | N/A | (S)-Proline (20) | MeOH/H₂O | 19 | >99 | 98 | [24] |

| Mannich | Acetone | 4-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | DMSO | 12 | 50 | 94 | [21] |

| Mannich | Propanal | (p-methoxyphenylimino)acetate | N/A | Proline/Thiourea | Neat | < 0.1 | 95 | >99 | [25][26] |

Experimental Protocols: A Practical Guide

To ensure reproducibility and success in the laboratory, adherence to well-defined protocols is critical.

Protocol 1: General Procedure for a Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from a simple and efficient method using a methanol/water solvent system.[24][27]

Materials:

-

(S)-proline

-

Methanol (MeOH)

-

Deionized Water (H₂O)

-

Ketone (e.g., cyclohexanone)

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

To a 2 mL vial equipped with a magnetic stir bar, add (S)-proline (0.03 mmol, 20 mol%).

-

Add methanol (40 µL) and water (10 µL) to the vial.

-

Add the ketone (1.5 mmol).

-

Add the aldehyde (0.3 mmol).

-

Cap the vial and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: General Procedure for a Proline-Catalyzed Three-Component Mannich Reaction

This protocol is a standard procedure for the direct asymmetric Mannich reaction.[22]

Materials:

-

(S)-proline

-

Aldehyde (1.0 mmol)

-

Amine (e.g., p-anisidine, 1.1 mmol)

-

Ketone (e.g., acetone, 0.2 mL)

-

Dimethylformamide (DMF, 1.0 mL)

-

Standard laboratory glassware and stirring equipment

Procedure:

-

In a reaction vial, dissolve the aldehyde (1.0 mmol) and the amine (1.1 mmol) in DMF (1.0 mL).

-

Add the ketone (0.2 mL).

-

Add (S)-proline (0.2 mmol, 20 mol%) to the reaction mixture.

-

Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC.

Visualizing the Catalytic Cycle and Workflow

To better understand the relationships between the components and steps, diagrams are indispensable.

Caption: Proline-catalyzed aldol reaction cycle and workflow.

The Evolution of Proline Catalysis: Advanced Derivatives

While L-proline is a remarkably effective and economical catalyst, its application can be limited by factors such as low solubility in non-polar organic solvents and the need for relatively high catalyst loadings.[22] To overcome these challenges, a plethora of proline derivatives have been developed.

-

Diarylprolinol Silyl Ethers: Developed by Jørgensen and Hayashi, these catalysts feature a bulky silyl-protected prolinol scaffold. The steric bulk enhances solubility and can lead to improved catalytic activity and stereoselectivity, often at lower catalyst loadings.[22]

-

Tetrazole and Acylsulfonamide Derivatives: These modifications, developed by Ley and coworkers, have shown superior performance to proline in several reactions, offering higher yields and enantioselectivities, and importantly, compatibility with a broader range of solvents, including non-polar ones.[28]

-

Immobilized Proline Catalysts: To facilitate catalyst recovery and reuse, a critical consideration for industrial applications, proline has been immobilized on various solid supports like silica gel, polymers, and magnetic nanoparticles.[3][19][29] While this approach enhances the "green" aspects of the process, challenges such as reduced catalytic activity can sometimes be observed.[29]

Caption: Evolution from proline to advanced derivatives.

Conclusion and Future Outlook

Chiral proline-based catalysts have fundamentally changed the landscape of asymmetric synthesis. From its early discovery to the development of sophisticated derivatives, proline has proven to be a robust, versatile, and cost-effective tool for the stereoselective construction of complex molecules.[6][15] Its operational simplicity, environmental friendliness, and ability to mimic the function of complex enzymes have cemented its role as the "simplest enzyme."[12]

For researchers in drug development and fine chemical synthesis, a deep understanding of proline catalysis—from its mechanistic nuances to practical experimental considerations—is invaluable. The ongoing development of novel proline derivatives and the expansion of its application to new reaction types promise that this humble amino acid will continue to be a central figure in the field of sustainable and selective chemistry for years to come.[5]

References

-

Proline-catalyzed aldol reactions - Wikipedia . Wikipedia. [Link]

-

Proline organocatalysis - Wikipedia . Wikipedia. [Link]

-

List, B., Pojarliev, P., & Castello, C. (2002). New mechanistic studies on the proline-catalyzed aldol reaction . Proceedings of the National Academy of Sciences, 99(25), 15833-15836. [Link]

-

Roy, A., & Das, S. (2016). Proline Based Organocatalysis: Supported and Unsupported Approach . Current Organocatalysis, 3(2), 104-126. [Link]

-

Mechanism proposed for the proline‐catalyzed aldol reaction via enamine catalysis . ResearchGate. [Link]

-

Saikia, B. S., et al. (2024). L-Proline: Unraveling its Reactivity and Mechanistic Insights as an Organocatalyst in Multi-Component Synthesis: A Comprehensive Review . Polycyclic Aromatic Compounds. [Link]

-

Han, B., et al. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives . Molecules, 21(11), 1499. [Link]

-

List-Barbas Aldol Reaction . Chem-Station Int. Ed. (2014). [Link]

-

List, B., Pojarliev, P., & Castello, C. (2002). New mechanistic studies on the proline-catalyzed aldol reaction . PMC - NIH. [Link]

-

Lombardo, M., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction . Catalysts, 10(6), 646. [Link]

-

Al-Terkawi, A. (2005). PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS . University of Illinois Urbana-Champaign. [Link]

-

da Rosa, F. A., et al. (2023). Heterogeneous organocatalysis: the proline case . RSC Advances. [Link]

-

Sayyed, A. A., et al. (2022). L-Proline: A Versatile Organo-Catalyst in Organic Chemistry . PubMed. [Link]

-

Geronimo, I., & Singleton, D. A. (2016). Isotope Effects Reveal the Mechanism of Enamine Formation in l-Proline-Catalyzed α-Amination of Aldehydes . Journal of the American Chemical Society, 138(3), 856-865. [Link]

-

List, B. (2002). The Proline-Catalyzed Direct Asymmetric Three-Component Mannich Reaction . Journal of the American Chemical Society, 124(20), 5656-5657. [Link]

-

Han, B., et al. (2016). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives . ResearchGate. [Link]

-

Tantry, S. J., et al. (2017). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study . NIH. [Link]

-

Scheme 3. a) The reaction mechanism of the proline-catalyzed direct... . ResearchGate. [Link]

-

10.1: Chiral Proline Based Reactions . Chemistry LibreTexts. (2021). [Link]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions . Journal of the American Chemical Society, 122(10), 2395-2396. [Link]

-

(PDF) A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction . ResearchGate. (2020). [Link]

-

Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions . Organic Chemistry Portal. [Link]

-

(L)‐Proline C1‐catalyzed direct asymmetric Mannich reaction . ResearchGate. [Link]

-

PROLINE CATALYZED ENANTIOSELECTIVE RETRO-ALDOL REACTION . HARVEST (uSask). [Link]

-